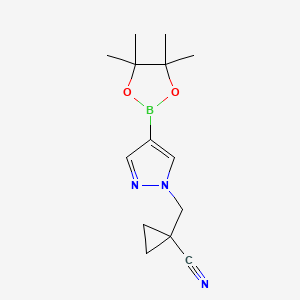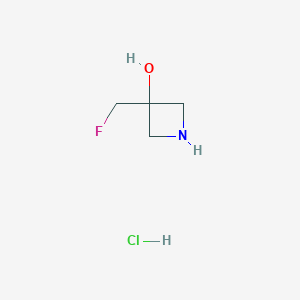![molecular formula C13H20ClNO2 B6246702 methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride CAS No. 2156615-71-1](/img/new.no-structure.jpg)
methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride is a chemical compound with the molecular formula C13H19NO2
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Methyl 3-Nitro-3-[4-(propan-2-yl)phenyl]propanoate: This involves the reduction of the nitro group to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl).
Amination of Methyl 3-(4-(propan-2-yl)phenyl)propanoate:
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen (H2) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen (H2) in the presence of a palladium (Pd) catalyst.
Substitution: Various nucleophiles such as halides or alkyl groups in the presence of a base.
Major Products Formed:
Oxidation: Methyl 3-nitro-3-[4-(propan-2-yl)phenyl]propanoate.
Reduction: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its structural features make it a valuable building block for the development of new chemical entities.
Biology: The compound has shown potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. These properties make it a candidate for further research in the development of new therapeutic agents.
Medicine: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the manufacturing process of numerous products.
Mechanism of Action
The mechanism by which methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group plays a crucial role in forming bonds with biological molecules, leading to the modulation of various biochemical processes.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
Transporters: The compound can interact with transport proteins, affecting the movement of molecules across cell membranes.
Comparison with Similar Compounds
Methyl 3-amino-4-(propan-2-yl)benzoate: This compound is structurally similar but differs in the position of the amino group.
N-Methyl-L-alanine: Another amino acid derivative with a similar molecular structure.
3-(Dimethylamino)propionic acid hydrochloride: A compound with a similar functional group arrangement.
Uniqueness: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride stands out due to its specific arrangement of functional groups, which allows for unique reactivity and biological activity compared to its similar compounds.
Properties
CAS No. |
2156615-71-1 |
|---|---|
Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




